molecular formula C28H26O4S B14310172 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) CAS No. 111804-12-7

1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)

Cat. No.: B14310172
CAS No.: 111804-12-7
M. Wt: 458.6 g/mol
InChI Key: KCOYJNNZUIVBIY-UHFFFAOYSA-N
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Description

1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) is a complex organic compound with a molecular formula of C40H34O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with 2,6-dimethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenylene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electron-withdrawing group, influencing the electronic properties of the compound. This can affect its reactivity and interactions with other molecules, leading to various chemical and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene) is unique due to its specific combination of sulfone and phenylene groups, which impart distinct electronic and structural properties. This uniqueness makes it valuable for specialized applications in materials science and industrial chemistry.

Properties

CAS No.

111804-12-7

Molecular Formula

C28H26O4S

Molecular Weight

458.6 g/mol

IUPAC Name

2-[4-[4-(2,6-dimethylphenoxy)phenyl]sulfonylphenoxy]-1,3-dimethylbenzene

InChI

InChI=1S/C28H26O4S/c1-19-7-5-8-20(2)27(19)31-23-11-15-25(16-12-23)33(29,30)26-17-13-24(14-18-26)32-28-21(3)9-6-10-22(28)4/h5-18H,1-4H3

InChI Key

KCOYJNNZUIVBIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=CC=C4C)C

Origin of Product

United States

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